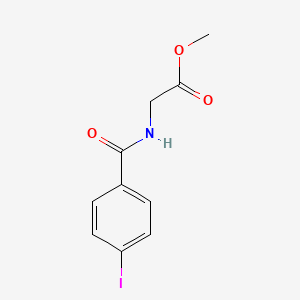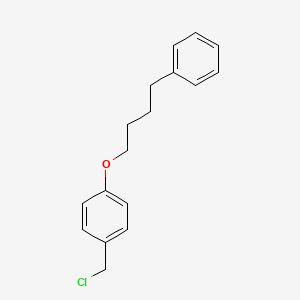![molecular formula C12H8ClN3S B8692209 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
概要
説明
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a pyridin-3-yl group at the 2-position, and a methyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with formamidine or other suitable reagents to form the thieno[2,3-d]pyrimidine core.
Substitution with Pyridin-3-yl Group: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate catalysts.
Methylation: The methyl group at the 6-position can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-yl and thieno[2,3-d]pyrimidine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Chlorinating Agents: POCl3, SOCl2
Methylating Agents: CH3I, (CH3O)2SO2
Catalysts: Palladium catalysts for coupling reactions
Major Products
Substituted Derivatives: Products with various substituents replacing the chloro group.
Coupled Products: Products formed through coupling reactions with aryl or alkyl groups.
科学的研究の応用
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Shares structural similarities and is used in similar applications.
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with comparable properties.
Uniqueness
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, pyridin-3-yl, and methyl groups makes it a versatile scaffold for the development of novel bioactive compounds.
特性
分子式 |
C12H8ClN3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3S/c1-7-5-9-10(13)15-11(16-12(9)17-7)8-3-2-4-14-6-8/h2-6H,1H3 |
InChIキー |
CUURLLLXVGYGBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)

![7-Acetyl-3-ethoxy-7-azaspiro[3.5]non-2-en-1-one](/img/structure/B8692216.png)
![2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid](/img/structure/B8692225.png)
